molecular formula C27H29N3O3 B2481184 2-(4-benzhydrylpiperazin-1-yl)-N-(2-methoxybenzyl)-2-oxoacetamide CAS No. 941895-15-4

2-(4-benzhydrylpiperazin-1-yl)-N-(2-methoxybenzyl)-2-oxoacetamide

Cat. No. B2481184
CAS RN: 941895-15-4
M. Wt: 443.547
InChI Key: BAFLADIIGXGKAX-UHFFFAOYSA-N
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Description

Compounds like "2-(4-benzhydrylpiperazin-1-yl)-N-(2-methoxybenzyl)-2-oxoacetamide" are part of a broader class of organic compounds known for their diverse pharmacological activities. The benzhydrylpiperazine and methoxybenzyl components suggest potential CNS activity or receptor affinity, given the structural motifs common in bioactive molecules.

Synthesis Analysis

The synthesis of structurally related compounds often involves multi-step organic reactions, starting from simple precursors to achieve the desired complexity. For example, the synthesis of benzhydrylpiperazine derivatives can involve coupling reactions, amide bond formation, and functional group transformations. One method might involve starting with a 4-substituted benzylpiperazine and introducing the methoxybenzyl and oxoacetamide functionalities through subsequent synthetic steps (Zhang et al., 2012).

Scientific Research Applications

Synthesis and Inotropic Evaluation

A series of compounds structurally related to 2-(4-benzhydrylpiperazin-1-yl)-N-(2-methoxybenzyl)-2-oxoacetamide were synthesized to search for potent positive inotropic agents. These compounds, including 2-(4-substitutedmethylpiperazin-1-yl)-N-(3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazin-7-yl)acetamides, showed favorable activities in inotropic evaluations conducted on isolated rabbit heart preparations. One particular compound demonstrated significant inotropic effects with an increased stroke volume, suggesting potential applications in cardiac therapy (Liu et al., 2009).

Antimicrobial Studies

Research involving structurally similar compounds, such as 2-amino substituted benzothiazoles and p-acetamidobenzenesulfonyl chloride, led to the synthesis of derivatives that underwent microbial studies. These compounds were screened for their antibacterial and antifungal activities, indicating a potential application in developing new antimicrobial agents (Patel & Agravat, 2007).

Dopamine Receptor Affinity

A study on a series of 1-aryl-4-alkylpiperazines, including compounds with structural similarities to 2-(4-benzhydrylpiperazin-1-yl)-N-(2-methoxybenzyl)-2-oxoacetamide, explored their binding affinity at dopamine D4 and D2 receptor subtypes. N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a compound from the series, exhibited high affinity for the dopamine D4 receptor, suggesting the potential of these compounds in neurological research and drug development (Perrone et al., 1998).

Anticonvulsant Agents

New benztriazoles with modifications, including 2-(4-benzhydrylpiperazin-1-yl)-N-(2-methoxybenzyl)-2-oxoacetamide-like structures, were synthesized and evaluated for their anticonvulsant activity. Some compounds demonstrated potent activity in standard anticonvulsant tests, indicating the potential for development into new anticonvulsant medications (Liu et al., 2016).

properties

IUPAC Name

2-(4-benzhydrylpiperazin-1-yl)-N-[(2-methoxyphenyl)methyl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O3/c1-33-24-15-9-8-14-23(24)20-28-26(31)27(32)30-18-16-29(17-19-30)25(21-10-4-2-5-11-21)22-12-6-3-7-13-22/h2-15,25H,16-20H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAFLADIIGXGKAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-benzhydrylpiperazin-1-yl)-N-(2-methoxybenzyl)-2-oxoacetamide

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